

An In-Depth Technical Guide to 4-Iodocinnamic Acid for Advanced Research

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Compound of Interest

Compound Name: 4-Iodocinnamic acid

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Introduction: The Strategic Importance of 4-Iodocinnamic Acid

4-Iodocinnamic acid, a halogenated derivative of the naturally occurring cinnamic acid, has emerged as a highly versatile molecule in synthetic chemistry and materials science.[1][2] Its structure, which combines a reactive carboxylic acid, a propenoic acid linker, and an iodinated phenyl ring, provides a unique trifecta of chemical functionality. The iodine atom, in particular, serves as a powerful synthetic handle for carbon-carbon bond formation via cross-coupling reactions, making it an invaluable precursor for the synthesis of complex organic molecules.[3]

This guide moves beyond a simple recitation of data to explain the causality behind its utility, providing a robust framework for its application in advanced research settings, from targeted drug design to the engineering of novel materials. The information presented herein is designed to be self-validating, grounding key claims and protocols in authoritative sources to ensure scientific integrity.

Core Physicochemical & Structural Properties

The precise molecular characteristics of **4-Iodocinnamic acid** are fundamental to its application. Its molecular formula is $C_9H_7IO_2$. [1][4][5][6] This composition results in a molecular weight of approximately 274.06 g/mol. [1][4][6][7] These foundational data points are critical for stoichiometric calculations in synthesis and for analytical characterization.

A summary of its key properties is provided below for rapid reference.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₇ IO ₂	[1][4][5][6]
Molecular Weight	274.06 g/mol	[1][4][6][7]
IUPAC Name	3-(4-iodophenyl)prop-2-enoic acid	[4]
CAS Number	34633-09-5	[1][4]
Appearance	White to off-white solid	[6]
Melting Point	270-271 °C	[6]
Boiling Point (Predicted)	362.0 ± 25.0 °C	[6]
Density (Predicted)	1.862 ± 0.06 g/cm ³	[6]
pKa (Predicted)	4.37 ± 0.10	[6]

Synthesis and Spectroscopic Characterization

The reliable synthesis and rigorous characterization of **4-Iodocinnamic acid** are paramount for its effective use. The most common and efficient laboratory synthesis is the Knoevenagel condensation.

Synthesis via Knoevenagel Condensation

This reaction provides a direct and often high-yielding route from commercially available starting materials. The choice of a basic catalyst and a suitable solvent system is critical for driving the reaction to completion and minimizing side products.

- Reactants: 4-Iodobenzaldehyde and Malonic acid.[7]
- Catalyst/Solvent: Pyridine is often used as both the solvent and the base, as its basicity is sufficient to deprotonate malonic acid, initiating the condensation, while its boiling point allows for thermal promotion of the reaction.

- Mechanism: The reaction proceeds via the formation of a carbanion from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of 4-iodobenzaldehyde. Subsequent dehydration yields the α,β -unsaturated product.

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Spectroscopic Validation

Confirming the identity and purity of the synthesized product is a non-negotiable step. A multi-spectroscopic approach is standard practice.

- ^1H NMR (Proton NMR): The proton NMR spectrum is highly diagnostic. Key signals include two doublets in the aromatic region (typically ~ 7.6 - 7.8 ppm) corresponding to the protons on the iodinated phenyl ring, and two doublets in the vinylic region (~ 6.5 and ~ 7.5 ppm) with a large coupling constant ($J \approx 16$ Hz), which is characteristic of the trans (E) configuration of the double bond.
- ^{13}C NMR (Carbon NMR): The carbon spectrum will show nine distinct signals. Notable peaks include the carboxylic acid carbonyl (~ 167 ppm), the carbons of the double bond (~ 120 - 145 ppm), and the aromatic carbons, including the carbon directly bonded to the iodine atom, which appears at a characteristic upfield shift (~ 95 ppm).[8]
- FT-IR (Infrared Spectroscopy): The IR spectrum provides functional group confirmation. Look for a broad O-H stretch from the carboxylic acid (~ 2500 - 3300 cm^{-1}), a sharp C=O stretch (~ 1680 cm^{-1}), a C=C stretch from the alkene (~ 1625 cm^{-1}), and C-H stretches from the aromatic ring.
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. The molecular ion peak (M^+) should be observed at $m/z \approx 274$, corresponding to the molecular weight of $\text{C}_9\text{H}_7\text{IO}_2$.

Key Applications in Research and Drug Development

The utility of **4-Iodocinnamic acid** stems from its pre-functionalized structure, making it a valuable building block in several advanced applications.

Precursor in Cross-Coupling Reactions

The carbon-iodine bond is relatively weak and highly susceptible to oxidative addition, making **4-Iodocinnamic acid** an ideal substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward installation of new aryl, vinyl, or alkynyl groups at the 4-position, providing a powerful route to complex molecular architectures. This strategy is frequently employed in the synthesis of potential pharmaceutical agents and functional organic materials.

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Role in Supramolecular Chemistry and Crystallography

The rigid, planar structure and the presence of a carboxylic acid group make **4-Iodocinnamic acid** an excellent component for building supramolecular assemblies through hydrogen bonding. Furthermore, the heavy iodine atom is a significant asset in X-ray crystallography. It acts as a strong anomalous scatterer, which can be crucial for solving the phase problem during structure determination of complex molecules and protein-ligand complexes.

Development of Bioactive Compounds

Cinnamic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][9] **4-Iodocinnamic acid** serves as a key intermediate for synthesizing novel derivatives where the iodine can be replaced with other functional groups to modulate biological activity and pharmacokinetic properties.[3][10] For instance, it has been investigated for its potential cytotoxicity against cancer cells.[1]

Standard Experimental Protocol: Suzuki Coupling

The following protocol provides a detailed, step-by-step methodology for a representative Suzuki coupling reaction using **4-Iodocinnamic acid**.

Objective: To synthesize 4'-(carboxyethenyl)-[1,1'-biphenyl]-4-carboxylic acid.

Materials:

- **4-Iodocinnamic acid**
- 4-Carboxyphenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- Solvent: Dimethylformamide (DMF) / Water (e.g., 4:1 mixture)
- Hydrochloric acid (1M HCl)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add **4-Iodocinnamic acid** (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
- **Catalyst Addition:** In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq). Add this catalyst mixture to the reaction flask. Rationale: Pre-mixing allows for the in-situ formation of the active Pd(0) catalyst.
- **Solvent Addition:** Degas the DMF/water solvent mixture by bubbling with nitrogen for 15-20 minutes. Add the degassed solvent to the reaction flask. Rationale: Degassing removes dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

- **Reaction:** Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
- **Workup:** Cool the reaction mixture to room temperature. Acidify with 1M HCl until the pH is ~2-3, which will precipitate the dicarboxylic acid product.
- **Extraction:** Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.
- **Washing:** Wash the combined organic layers with water, then with brine. Rationale: Washing removes residual DMF and inorganic salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- **Purification:** Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
- **Characterization:** Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry as described in Section 3.2.

Conclusion

4-Iodocinnamic acid is more than a simple chemical compound; it is a strategic tool for molecular construction. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the synthetic versatility afforded by the carbon-iodine bond make it an indispensable resource for chemists in drug discovery, materials science, and organic synthesis. This guide provides the foundational knowledge and practical insights necessary for its effective and innovative application.

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